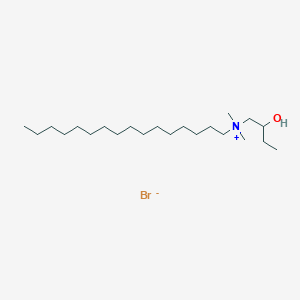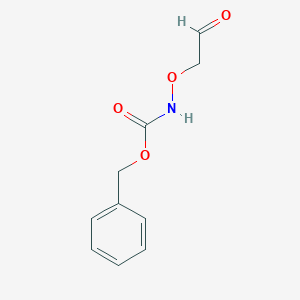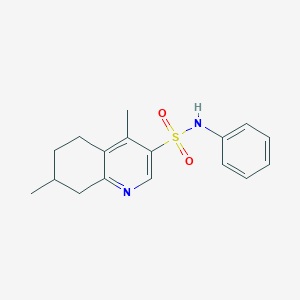
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the sulfonamide group in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, sulfonation, and amination are employed under specific temperature and pressure conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure without the sulfonamide group.
Quinoxaline: Contains a similar nitrogen-containing heterocyclic ring but differs in its substitution pattern.
Sulfanilamide: A sulfonamide derivative without the quinoline ring.
Uniqueness
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- is unique due to the combination of the quinoline ring and the sulfonamide group. This structural feature enhances its pharmacological properties and broadens its range of biological activities compared to similar compounds.
Propriétés
Numéro CAS |
184433-86-1 |
|---|---|
Formule moléculaire |
C17H20N2O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4,7-dimethyl-N-phenyl-5,6,7,8-tetrahydroquinoline-3-sulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c1-12-8-9-15-13(2)17(11-18-16(15)10-12)22(20,21)19-14-6-4-3-5-7-14/h3-7,11-12,19H,8-10H2,1-2H3 |
Clé InChI |
QKPUIIWXBLMATB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C(=CN=C2C1)S(=O)(=O)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


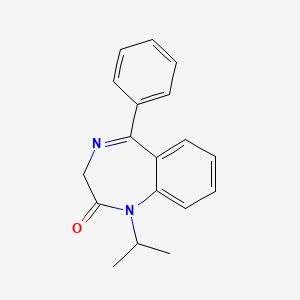
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
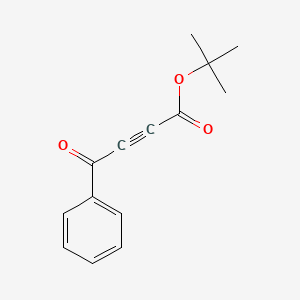
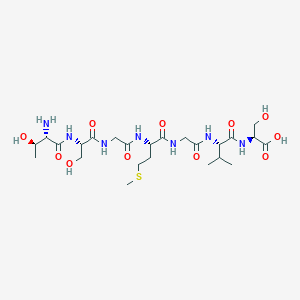
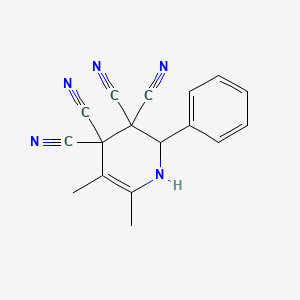
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
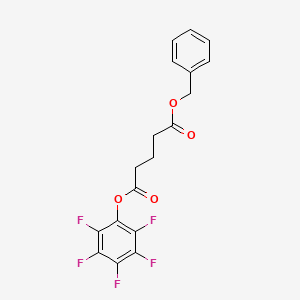

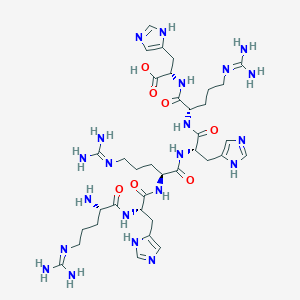
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
